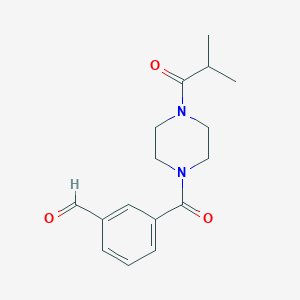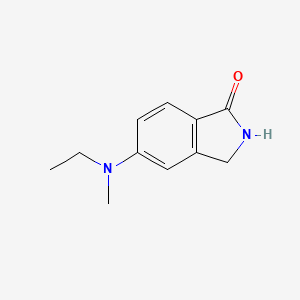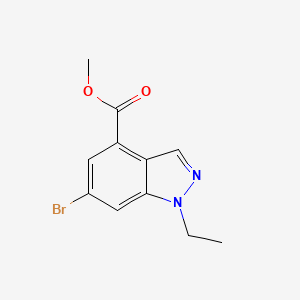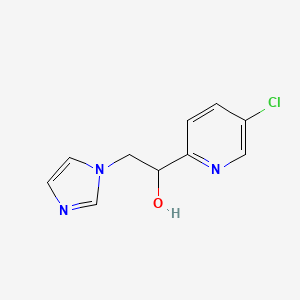
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is a synthetic organic compound that features both pyridine and imidazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxaldehyde and 1H-imidazole.
Reaction: The aldehyde group of 5-chloro-2-pyridinecarboxaldehyde reacts with the imidazole under basic conditions to form the corresponding imidazole derivative.
Reduction: The intermediate product is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the pyridine or imidazole rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactivity: It could act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyridyl)-2-(1H-imidazol-1-yl)ethane-1-ol: Lacks the chlorine atom, which might affect its reactivity and biological activity.
1-(5-Chloro-2-pyridyl)-2-(1H-imidazol-1-yl)ethanone: Has a ketone group instead of a hydroxyl group, which could influence its chemical properties.
Uniqueness
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is unique due to the presence of both a chlorine atom on the pyridine ring and a hydroxyl group on the ethane chain. These features can significantly influence its chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C10H10ClN3O |
|---|---|
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-2-9(13-5-8)10(15)6-14-4-3-12-7-14/h1-5,7,10,15H,6H2 |
InChI-Schlüssel |
GTISQZPNQSZFOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)C(CN2C=CN=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]-](/img/structure/B8453363.png)
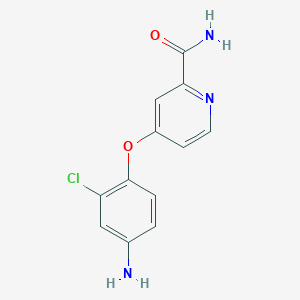
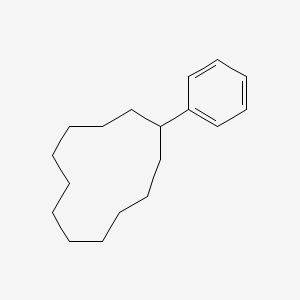
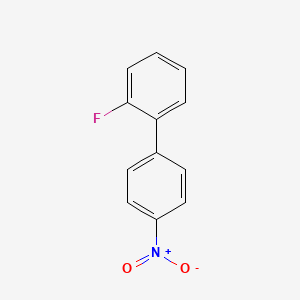
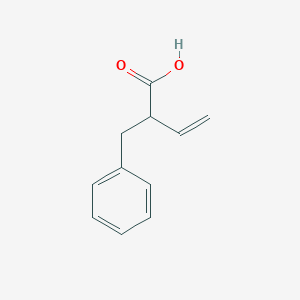
![2-[2-(4-Fluorophenyl)propan-2-yl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B8453407.png)
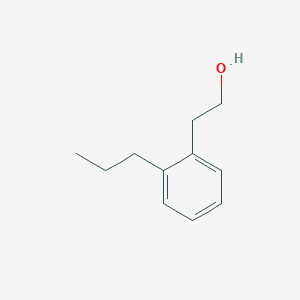
![1-Benzyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B8453414.png)
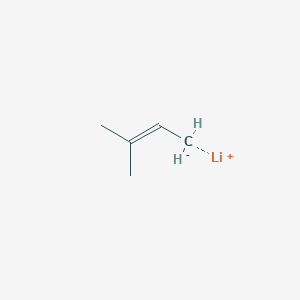
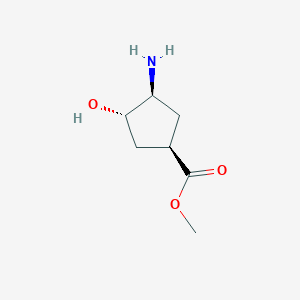
![2-[4-(2-Aminoethyl)phenoxy]nicotinamide](/img/structure/B8453436.png)
